molecular formula C16H13NO4 B1321140 3-(4-Methylbenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid CAS No. 951547-65-2

3-(4-Methylbenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid

Cat. No.: B1321140
CAS No.: 951547-65-2
M. Wt: 283.28 g/mol
InChI Key: FGLHTHHCXRZYAZ-UHFFFAOYSA-N
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Description

3-(4-Methylbenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid is a complex organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid typically involves the condensation of 4-methylbenzylamine with salicylic acid derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazole ring. The final product is obtained after oxidation and carboxylation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids, ketones, or aldehydes.

    Reduction: Products typically include alcohols or amines.

    Substitution: Products vary depending on the substituents introduced, such as halogenated derivatives or alkylated compounds.

Scientific Research Applications

3-(4-Methylbenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylbenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with a simpler structure.

    2-Phenylbenzoxazole: A derivative with a phenyl group instead of a 4-methylbenzyl group.

    5-Nitrobenzoxazole: A derivative with a nitro group at the 5-position.

Uniqueness

3-(4-Methylbenzyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid is unique due to the presence of the 4-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-2-oxo-1,3-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-10-2-4-11(5-3-10)9-17-13-8-12(15(18)19)6-7-14(13)21-16(17)20/h2-8H,9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLHTHHCXRZYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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